molecular formula C21H13N5O6S2 B11542222 2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide

2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide

Cat. No.: B11542222
M. Wt: 495.5 g/mol
InChI Key: RPXZBSGQROYQLF-JJFYIABZSA-N
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Description

2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities. This compound is characterized by the presence of nitro groups, a benzothiazole ring, and a hydrazide linkage, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate aldehyde or ketone derivative of benzothiazole. The reaction is often carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups and benzothiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-hydroxy-N’-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H13N5O6S2

Molecular Weight

495.5 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H13N5O6S2/c27-17-4-2-1-3-14(17)20(28)24-22-11-12-5-8-18(16(9-12)26(31)32)33-21-23-15-7-6-13(25(29)30)10-19(15)34-21/h1-11,27H,(H,24,28)/b22-11-

InChI Key

RPXZBSGQROYQLF-JJFYIABZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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